molecular formula C14H23NO2 B15110049 N-adamantanyl(methylethoxy)carboxamide

N-adamantanyl(methylethoxy)carboxamide

Cat. No.: B15110049
M. Wt: 237.34 g/mol
InChI Key: ZFJXDMPSJULVLZ-UHFFFAOYSA-N
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Description

N-adamantanyl(methylethoxy)carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, which imparts special properties to its derivatives. These compounds are known for their stability and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-adamantanyl(methylethoxy)carboxamide typically involves the amidation of adamantanecarboxylic acid with an appropriate amine. The reaction can be catalyzed or non-catalyzed, depending on the desired conditions and efficiency. Common reagents used in this process include coupling agents like carbodiimides or activating agents like acyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process often includes steps like purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-adamantanyl(methylethoxy)carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-adamantanyl(methylethoxy)carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-adamantanyl(methylethoxy)carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-adamantylacetamide: Another adamantane derivative with similar structural features.

    N-adamantylbenzamide: A compound with a benzamide group instead of a carboxamide group.

    N-adamantylmethanamide: A simpler derivative with a methanamide group.

Uniqueness

N-adamantanyl(methylethoxy)carboxamide stands out due to its specific functional groups, which impart unique chemical and biological properties. Its methylethoxy group enhances its solubility and reactivity compared to other adamantane derivatives .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

propan-2-yl N-(1-adamantyl)carbamate

InChI

InChI=1S/C14H23NO2/c1-9(2)17-13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16)

InChI Key

ZFJXDMPSJULVLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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